molecular formula C15H25NO4 B1408390 2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1955547-53-1

2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B1408390
M. Wt: 283.36 g/mol
InChI Key: SRGGDRNFTIRXQP-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid” is likely a spirocyclic compound, which means it has two rings that share a single atom . The “Tert-butoxycarbonyl” (often abbreviated as Boc) is a common protecting group used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, a carboxylic acid group, and a Boc-protected amine .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The carboxylic acid could undergo reactions such as esterification or amide formation, while the Boc-protected amine could be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Natural neo acids and neo alkanes: Their Analogues and Derivatives

This review highlights the applications of natural metabolites, including neo fatty acids and neo alkanes, which demonstrate various biological activities such as antioxidants, anticancer, antimicrobial, and antibacterial agents. It explores synthetic compounds containing tertiary butyl groups, similar to the tert-butoxycarbonyl group in the target compound, showing high activity in these areas. The use of neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries is considered, indicating potential applications of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid in these fields due to its structural similarity to these bioactive compounds (Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids

This review focuses on the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae used in fermentative production. It discusses the inhibitory effects of carboxylic acids, including damage to cell membranes and internal pH decrease, offering insights into metabolic engineering strategies for robustness improvement. This information could be relevant for optimizing the fermentative production processes involving 2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid or its derivatives (Jarboe, Royce, & Liu, 2013).

Synthetic Phenolic Antioxidants: Environmental Occurrence, Fate, and Toxicity

This study summarizes the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including derivatives similar to the tert-butoxycarbonyl group. It emphasizes the need for novel SPAs with low toxicity and environmental impact, suggesting a potential area for the application of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid in developing environmentally friendly antioxidants (Liu & Mabury, 2020).

Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis

This review covers the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines, demonstrating the utility of tert-butyl based compounds in synthesizing structurally diverse and biologically active molecules. This suggests potential synthetic applications for 2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid in the preparation of pharmacologically relevant heterocycles (Philip, Radhika, Saranya, & Anilkumar, 2020).

Safety And Hazards

As with any chemical compound, handling “2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for the specific compound should be consulted for detailed information .

Future Directions

The use of this compound in future research would likely depend on its reactivity and the specific needs of the project. Spirocyclic compounds are often of interest in medicinal chemistry due to their complex structures .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-11(12(17)18)15(10-16)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGGDRNFTIRXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid

CAS RN

1955547-53-1
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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